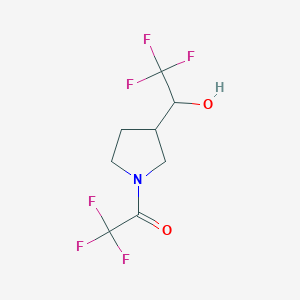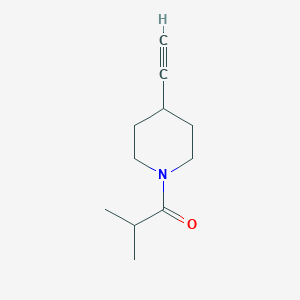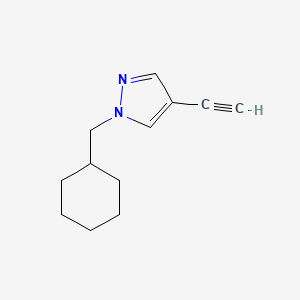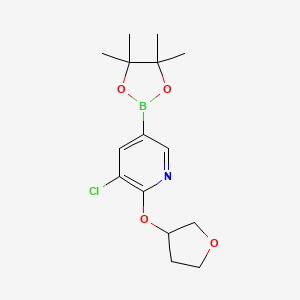![molecular formula C25H38O7 B12074837 2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbutanoic Acid: α,α-Dimethylbutanoic acid , is a compound with the molecular formula C₆H₁₂O₂ . Its IUPAC name is (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate . Quite a mouthful, isn’t it? Let’s break it down:
Structure: It features a naphthalene ring system, a hydroperoxy group, and a 2,2-dimethylbutanoic acid side chain.
Properties: It’s a colorless liquid with a boiling point around 450 K.
Vorbereitungsmethoden
Synthetic Routes::
Hydroperoxidation: One method involves the hydroperoxidation of a suitable precursor. For instance, starting from , the hydroperoxide group is introduced.
Esterification: The esterification of the naphthalene carboxylic acid with the 2,2-dimethylbutanoic acid side chain yields the desired compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The hydroperoxy group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the pyran ring is possible.
Substitution: Substitution reactions may occur at various positions.
Hydrogen Peroxide (H₂O₂): Used for hydroperoxidation.
Catalysts: Transition metal catalysts facilitate reactions.
Solvents: Organic solvents like dichloromethane or ethyl acetate are common.
Hydroperoxide Derivatives: Formed during hydroperoxidation.
Reduced Forms: Result from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Synthetic Intermediates: Used in the synthesis of other compounds.
Functional Groups: Studied for their reactivity.
Antioxidant Properties: Due to the hydroperoxide group.
Biological Activity: Investigated for potential therapeutic effects.
Fine Chemicals: Used in specialty chemicals.
Pharmaceuticals: As building blocks for drug development.
Wirkmechanismus
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 2,2-Dimethylbutanoic Acid stands out for its unique structure, it shares similarities with related compounds such as:
Butyric Acid: A simpler carboxylic acid.
Other Hydroperoxy Esters: Compounds with similar functional groups.
Eigenschaften
IUPAC Name |
[3-hydroperoxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBCWWWLNSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)









![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)


